2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans
Description
2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans is a heterocyclic compound featuring a tetrahydrofuran (oxolane) ring substituted at the 2-position with a 1-methylpyrazol-4-yl group and a carboxylic acid moiety at the 3-position. The trans stereochemistry indicates the spatial arrangement of substituents on the oxolane ring, which may influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure combining a rigid oxolane scaffold with a pyrazole heterocycle, both of which are common motifs in bioactive molecules .
Properties
IUPAC Name |
(2S,3S)-2-(1-methylpyrazol-4-yl)oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-5-6(4-10-11)8-7(9(12)13)2-3-14-8/h4-5,7-8H,2-3H2,1H3,(H,12,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXBLGGLWCRNR-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans typically involves the reaction of 1-methyl-1H-pyrazole with oxolane-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues of the target compound, highlighting variations in substituents, molecular formulas, and molecular weights:
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (MW 196.21) is lighter than analogues with bulkier substituents. For example, the propan-2-yl variant (C₁₁H₁₆N₂O₃, MW 224.26) and the trimethylpyrazole derivative (C₁₁H₁₆N₂O₃, MW 224.25) show increased molecular weights due to alkyl chain elongation or additional methyl groups .
- The 3,5-dimethyl-1-phenyl derivative (C₁₆H₁₈N₂O₃, MW 286.33) demonstrates how aromatic and alkyl substituents collectively enhance molecular weight and lipophilicity .
The carboxylic acid group enables salt formation (e.g., sodium or potassium salts), which could enhance aqueous solubility—a critical factor for pharmaceutical applications .
Synthetic and Analytical Relevance :
- Synthesis of such compounds often involves coupling reactions (e.g., Suzuki-Miyaura for pyrazole introduction) or deprotection steps using reagents like BBr₃ (as seen in for analogous structures) .
- Structural elucidation relies on techniques such as X-ray crystallography, supported by software like SHELX and ORTEP for modeling and refinement .
Biological Activity
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 196.20 g/mol
- CAS Number : 1540944-58-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate enzyme activity and alter signal transduction pathways, which can lead to diverse pharmacological effects. Notably, the presence of the pyrazole moiety is significant in enhancing the compound's affinity for specific biological targets.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole rings often exhibit antimicrobial properties. A study highlighted that derivatives of pyrazole demonstrated significant antibacterial and antifungal activities, suggesting that 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid may also possess similar properties .
Antitumor Properties
Pyrazole derivatives have been extensively studied for their antitumor effects. Evidence suggests that this compound may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, structural modifications in similar compounds have led to enhanced antitumor activity against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Study on Antiparasitic Activity
A notable investigation evaluated the antiparasitic activity of pyrazole-based compounds against Plasmodium falciparum. The study found that specific structural modifications significantly enhanced efficacy against drug-resistant strains. Although direct data on 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is limited, its structural similarities suggest potential effectiveness in similar assays .
In Vitro Metabolism Studies
In vitro studies assessing the metabolic stability of pyrazole derivatives revealed that modifications could enhance solubility and metabolic stability. These findings indicate that 2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid may exhibit favorable pharmacokinetic properties, although further studies are needed to confirm this.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(1-methyl-1H-pyrazol-2-yl)oxolane-3-carboxylic acid | Different carboxylic position | Moderate antibacterial activity |
| 1-methyl-1H-pyrazole-4-carboxylic acid | Lacks oxolane ring | Low antitumor activity |
| 3-Furancarboxylic acid, tetrahydro-2-(1-methyl-1H-pyrazol-4-yl)- | Furan ring instead of oxolane | High antifungal properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
